

In-Depth Technical Guide to the Computational Chemistry of Ethynethiol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethynethiol (HCCSH), a metastable isomer of thioketene (H₂C₂S), is a molecule of significant interest in astrochemistry and fundamental chemical physics. Its unique electronic structure and reactivity present a compelling case for detailed computational investigation. This technical guide provides a comprehensive overview of the computational chemistry of **ethynethiol**, focusing on its structural, spectroscopic, and thermodynamic properties, as well as its reactivity. All quantitative data is summarized in structured tables, and detailed methodologies for cited experiments are provided. Logical relationships and experimental workflows are visualized using Graphviz diagrams.

Molecular Structure and Rotational Spectroscopy

The geometric parameters of **ethynethiol** have been determined with high accuracy through a combination of experimental spectroscopy and high-level quantum chemical calculations. The molecule possesses a planar structure.

Computational and Experimental Structural Parameters

A powerful synergy of Fourier-transform microwave (FTMW) and submillimeter-wave spectroscopy has enabled the precise experimental determination of the rotational constants of **ethynethiol**. These experimental findings are in excellent agreement with theoretical



predictions from coupled cluster calculations, particularly at the CCSD(T) level with large basis sets.

Table 1: Comparison of Experimental and Calculated Rotational Constants for Ethynethiol

Parameter	Experimental Value (MHz)	Calculated Value (ae- CCSD(T)/cc-pCVQZ) (MHz)
A	294154.5458(46)	293556
В	5508.84758(17)	5532
С	5406.31118(17)	5443

Table 2: Experimental and Calculated Molecular Structure of Ethynethiol

Parameter	Experimental Value	Calculated Value (ae- CCSD(T)/cc-pCVQZ)
r(C≡C)	1.208 Å	1.209 Å
r(C-S)	1.684 Å	1.681 Å
r(S-H)	1.341 Å	1.339 Å
r(C-H)	1.057 Å	1.062 Å
∠(C-C-S)	178.0°	178.3°
∠(C-S-H)	98.7°	98.9°

Experimental Protocol: Gas-Phase Spectroscopy of Ethynethiol

The experimental determination of the rotational spectrum of **ethynethiol** was achieved using a combination of Fourier-transform microwave (FTMW) and submillimeter-wave spectroscopy.

• Source: **Ethynethiol** was generated in the gas phase by an electrical discharge through a mixture of acetylene (HCCH) and hydrogen sulfide (H₂S) diluted in neon.



- FTMW Spectroscopy: Initial detection of a-type rotational transitions at frequencies below 40 GHz was performed using a supersonic expansion-electrical discharge source coupled with an FTMW spectrometer.
- Double Resonance and Submillimeter-wave Spectroscopy: Higher-frequency b-type
 transitions were measured using double resonance techniques, which provided accurate
 predictions for subsequent searches in the submillimeter region (280 660 GHz) with a
 millimeter-wave absorption spectrometer.



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Experimental workflow for the spectroscopic characterization of **ethynethiol**.

Vibrational Frequencies

The vibrational spectrum of **ethynethiol** provides valuable insights into its bonding and force constants. Computational methods are essential for the assignment of experimentally observed vibrational bands.

Calculated Vibrational Frequencies

While experimental data on the vibrational spectrum of **ethynethiol** is scarce, computational chemistry offers reliable predictions. The following table presents the calculated fundamental vibrational frequencies and their assignments based on semi-empirical MINDO/3-FORCES MO method.

Table 3: Calculated Fundamental Vibrational Frequencies of Ethynethiol



Mode	Assignment	Calculated Frequency (cm ⁻¹)
V1	C-H stretch	3315
V2	C≡C stretch	2100
νз	C-S stretch	850
V4	S-H stretch	2580
ν 5	C-C-S bend	550
V6	C-S-H bend	950
V 7	C-H bend (in-plane)	700
ν ₈	C-H bend (out-of-plane)	650
V9	Torsion	400

Note: These values are from a semi-empirical calculation and higher-level computations are recommended for greater accuracy.

Thermochemistry and Isomers

The thermodynamic stability of **ethynethiol** and its isomers is a key aspect of its chemistry. High-level composite thermochemical schemes like HEAT345(Q) have been employed to accurately determine the relative energies of the [H₂,C₂,S] isomers.

Table 4: Relative Energies of [H2,C2,S] Isomers at 0 K

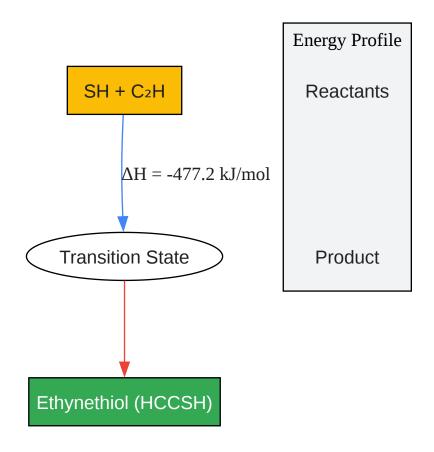
Isomer	Structure	Relative Energy (kJ/mol)
Thioketene	H₂C=C=S	0.0
Ethynethiol	HC≡C-SH	~60
Thiirene	c-H ₂ C ₂ S	~135



The formation of **ethynethiol** via the bimolecular radical-radical recombination reaction of SH and C₂H is calculated to be highly exothermic.

Reaction: SH + C2H → HCCSH

Calculated Reaction Enthalpy (0 K): -477.2 ± 1 kJ/mol (HEAT345(Q))



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Energy profile for the formation of **ethynethiol** from SH and C₂H radicals.

Reactivity and Potential Energy Surface

The reactivity of **ethynethiol** is largely governed by the presence of the thiol group and the carbon-carbon triple bond. While comprehensive experimental studies on its reactivity are limited, computational studies can provide valuable insights into its potential reaction pathways.

Unimolecular Decomposition







Computational studies on the thermal decomposition of analogous molecules like ethanethiol suggest that unimolecular decomposition can proceed through several pathways, including C-S bond cleavage and intramolecular elimination. For **ethynethiol**, potential unimolecular decomposition pathways could include:

• C-S Bond Fission: HCCSH → HCCS + H

• S-H Bond Fission: HCCSH → HCCS + H

Isomerization to Thioketene: HCCSH → H₂C₂S

Detailed computational studies of the potential energy surface are required to determine the activation barriers and branching ratios for these decomposition channels.

Reactions with Radicals

The reactions of thiols with atomic hydrogen have been the subject of computational studies, revealing pathways for hydrogen abstraction from both the S-H and C-H bonds. Similar studies on **ethynethiol** would be crucial for understanding its chemistry in radical-rich environments, such as combustion or interstellar clouds.

Conclusion

This technical guide has summarized the current state of knowledge on the computational chemistry of **ethynethiol**. High-level computational methods have proven to be invaluable in determining its precise molecular structure and rotational constants, which show excellent agreement with experimental data. Theoretical calculations have also provided crucial insights into its thermochemistry and formation pathways.

Future computational work should focus on a more detailed investigation of the vibrational spectrum using high-level ab initio methods, a comprehensive exploration of the potential energy surfaces for its isomerization and decomposition reactions, and a thorough study of its reactivity with key atmospheric and interstellar radicals. Such studies will not only enhance our fundamental understanding of this intriguing molecule but also aid in its potential detection in extraterrestrial environments and inform its role in various chemical processes.

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